molecular formula C7H14Cl2 B14684956 2,4-Dichloro-2,4-dimethylpentane CAS No. 33553-93-4

2,4-Dichloro-2,4-dimethylpentane

Cat. No.: B14684956
CAS No.: 33553-93-4
M. Wt: 169.09 g/mol
InChI Key: LHJHUCCRNCKRQN-UHFFFAOYSA-N
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Description

2,4-Dichloro-2,4-dimethylpentane is an organic compound with the molecular formula C7H14Cl2. It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms and two methyl groups attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-2,4-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethylpentane. This reaction typically requires the use of chlorine gas (Cl2) and a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-2,4-dimethylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace chlorine atoms with hydroxyl or alkoxide groups.

    Elimination: Strong bases like sodium ethoxide (NaOEt) can induce elimination reactions to form alkenes.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed for specific transformations.

Major Products Formed

    Substitution: Products include alcohols, ethers, and other substituted hydrocarbons.

    Elimination: Alkenes are the primary products of elimination reactions.

    Oxidation and Reduction: Depending on the reaction, products can range from alcohols to alkanes.

Scientific Research Applications

2,4-Dichloro-2,4-dimethylpentane has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving chlorinated hydrocarbons and their biological effects.

    Medicine: Research into potential pharmaceutical applications, although limited, explores its reactivity and interactions with biological molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-2,4-dimethylpentane involves its reactivity with nucleophiles and bases. The chlorine atoms, being electron-withdrawing groups, make the carbon atoms they are attached to more electrophilic, facilitating nucleophilic substitution reactions. In elimination reactions, the presence of strong bases can abstract protons, leading to the formation of double bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,4-dimethylpentane
  • 4-Chloro-2,2-dimethylpentane
  • 2,2-Dichloro-4,4-dimethylpentane

Uniqueness

2,4-Dichloro-2,4-dimethylpentane is unique due to the specific positioning of its chlorine atoms and methyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical transformations.

Properties

CAS No.

33553-93-4

Molecular Formula

C7H14Cl2

Molecular Weight

169.09 g/mol

IUPAC Name

2,4-dichloro-2,4-dimethylpentane

InChI

InChI=1S/C7H14Cl2/c1-6(2,8)5-7(3,4)9/h5H2,1-4H3

InChI Key

LHJHUCCRNCKRQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C)Cl)Cl

Origin of Product

United States

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